3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .
Scientific Research Applications
3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative with similar structural features.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with antioxidant and anticancer activities.
Uniqueness
3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C10H13Cl2N3 |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |
InChI Key |
AEQIZGIGFXSRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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